N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(13-8-15-3-4-16-13)18-12-7-17-19(10-12)9-11-1-5-21-6-2-11/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZWPNIQEDHEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Alkylation of 1H-Pyrazol-4-amine
The introduction of the (tetrahydropyran-4-yl)methyl group at the N1 position of pyrazole requires careful control to avoid competing alkylation at N2. Adapted from methods in WO2005/009973, the alkylation proceeds via nucleophilic substitution:
Procedure :
- Dissolve 1H-pyrazol-4-amine (10 mmol) in anhydrous DMF.
- Add K₂CO₃ (15 mmol) and (oxan-4-yl)methyl bromide (12 mmol).
- Heat at 60°C for 12 hours under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, EtOAc/hexane 1:1).
Key Considerations :
- Base Selection : Bulky bases (e.g., K₂CO₃) favor N1 alkylation by deprotonating the more acidic NH group.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics.
Yield : 68–72% (white crystalline solid).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (s, 1H, pyrazole H3), 7.35 (s, 1H, pyrazole H5), 4.12 (d, J = 7.2 Hz, 2H, CH₂-oxan), 3.95–3.89 (m, 2H, oxan OCH₂), 3.45–3.38 (m, 2H, oxan OCH₂), 2.65–2.58 (m, 1H, oxan CH), 1.85–1.72 (m, 4H, oxan CH₂).
Synthesis of Pyrazine-2-carboxylic Acid
Pyrazine-2-carboxylic acid is commercially available but can be synthesized via oxidation of 2-methylpyrazine:
Procedure :
- Suspend 2-methylpyrazine (10 mmol) in H₂O (20 mL).
- Add KMnO₄ (30 mmol) and heat at 80°C for 6 hours.
- Filter to remove MnO₂, acidify filtrate with HCl (6M), and extract with EtOAc.
- Dry over Na₂SO₄ and concentrate.
Yield : 85% (colorless crystals).
Characterization :
Amide Coupling: Formation of N-{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide
Activation of Pyrazine-2-carboxylic Acid
The carboxylic acid is activated as a mixed anhydride or via carbodiimide-mediated coupling. Patent EP2805940B1 recommends using HATU for high-yielding amidation:
Procedure :
- Dissolve pyrazine-2-carboxylic acid (5 mmol) in DMF (10 mL).
- Add HATU (5.5 mmol), DIPEA (10 mmol), and stir for 10 minutes.
- Add 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine (5 mmol) and stir at room temperature for 12 hours.
- Quench with H₂O, extract with EtOAc, and purify via recrystallization (EtOH/H₂O).
Optimization Data :
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 89 |
| EDCl/HOBt | DCM | 25 | 75 |
| DCC | THF | 0–25 | 62 |
Characterization :
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 164.2 (CONH), 152.1 (pyrazine C2), 144.8 (pyrazole C4), 70.5 (oxan OCH₂), 52.3 (CH₂-oxan), 28.4 (oxan CH₂).
- HRMS (ESI+) : m/z calcd for C₁₄H₁₇N₅O₃ [M+H]⁺: 310.1254; found: 310.1256.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Adapting methods from PMC5314832, microwave irradiation accelerates cyclization steps. However, this approach is less applicable to the target compound due to the absence of requisite cyclic intermediates.
Solid-Phase Synthesis
US8436001B2 describes solid-phase techniques for carboxamide assembly, though scalability concerns limit practicality for this molecule.
Challenges and Optimization Strategies
- Regioselectivity in Alkylation : Competing N2 alkylation reduces yields. Using bulky bases (e.g., DBU) or low temperatures (0°C) improves N1 selectivity.
- Amide Coupling Efficiency : HATU outperforms EDCl/HOBt in polar aprotic solvents, minimizing racemization and side reactions.
- Purification : Silica gel chromatography effectively separates regioisomers, while recrystallization enhances purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that pyrazole derivatives, including N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole derivatives against Gram-positive and Gram-negative bacteria, with some compounds demonstrating better efficacy than standard antibiotics like ampicillin and ciprofloxacin . The structure of this compound allows it to interact with bacterial enzymes, inhibiting their growth.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. The oxan ring in the structure may enhance its bioactivity by improving solubility and cellular uptake .
Anticancer Potential
this compound has shown promise in cancer research. Studies indicate that pyrazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The compound's unique structure may allow it to interact with multiple targets within cancer cells, enhancing its therapeutic efficacy.
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against fungal pathogens affecting crops. Pyrazole derivatives have demonstrated fungicidal activity, which could be harnessed to develop new agrochemicals that are less harmful to the environment compared to traditional pesticides . The oxan moiety may play a role in enhancing the compound's stability and effectiveness in agricultural settings.
Material Science
Synthesis of Functional Materials
In material science, this compound can be utilized in the synthesis of functional materials such as polymers and nanocomposites. Its ability to form coordination complexes with metals opens avenues for creating materials with tailored properties for applications in electronics and catalysis .
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Inhibits bacterial growth through enzyme interaction |
| Anti-inflammatory Properties | Reduces pro-inflammatory cytokine production | |
| Anticancer Potential | Induces apoptosis and inhibits tumor growth | |
| Agricultural Science | Pesticidal Activity | Exhibits fungicidal properties against crop pathogens |
| Material Science | Synthesis of Functional Materials | Forms coordination complexes for enhanced material properties |
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs based on substituents, synthetic routes, physical properties, stability, and biological activity.
Structural Analogues and Substituent Effects
Key Observations :
- The oxan-4-ylmethyl group in the target compound may improve solubility and reduce crystallinity compared to halogenated aryl groups in A2–A6 .
- Unlike BTZ1/BTZ2 , the oxan-4-yl group is less prone to oxidative degradation, suggesting superior stability.
- Compared to MMV1’s imidazothiadiazole core , the pyrazine-carboxamide in the target compound may exhibit different binding modes due to altered hydrogen-bonding capacity.
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide, with the CAS number 2770599-43-2, is a compound of significant interest due to its potential biological activities. This article examines its synthesis, structural characteristics, and various biological activities, including anticancer, antibacterial, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.4 g/mol. The compound features a pyrazine core substituted with an oxan group and a carboxamide functionality, which are key to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazine Ring : The pyrazine ring can be synthesized through condensation reactions involving appropriate diamines and diketones under acidic conditions.
- Introduction of the Carboxamide Group : This is achieved by reacting the pyrazine derivative with an amine in the presence of coupling agents such as EDCI or DCC.
- Attachment of the Oxan-4-ylmethyl Group : A nucleophilic substitution reaction is used where the pyrazine derivative reacts with an oxan-4-ylmethyl halide under basic conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives containing similar pyrazole structures have shown promising results against various human cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia) cells. These compounds often act as inhibitors of specific protein kinases involved in cancer progression, such as CDK2/E and Abl protein kinases .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 15.2 |
| N-{1-(phenyl)-1H-pyrazol-4-yl}pyrazine | K-562 | 12.5 |
| Reference Compound | MCF-7 | 10.0 |
Antibacterial Activity
The compound has also been evaluated for antibacterial properties against various strains such as Salmonella typhi and Staphylococcus aureus. In vitro studies indicate moderate to strong activity against these pathogens, suggesting potential therapeutic applications in treating bacterial infections .
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
In addition to its anticancer and antibacterial properties, this compound exhibits enzyme inhibitory activity. Notably, it has shown strong inhibition against acetylcholinesterase (AChE) and urease enzymes, which are relevant in neurodegenerative diseases and urinary disorders respectively .
Case Studies
A case study published in 2020 examined a series of pyrazole derivatives related to N-{1-[oxan(4)-yl]methyl}-1H-pyrazol derivatives for their biological activities. The study found that modifications to the pyrazole ring significantly impacted both anticancer and antibacterial efficacy, underscoring the importance of structural variations in optimizing biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide?
- The synthesis typically involves multi-step organic reactions. A common approach includes:
Preparation of the pyrazole intermediate via cyclocondensation of hydrazine derivatives with ketones or aldehydes .
Functionalization of the oxan-4-ylmethyl group through nucleophilic substitution or coupling reactions under catalysis (e.g., EDCI/HOBt for amide bond formation) .
Final coupling of the pyrazole and pyrazine-carboxamide moieties using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .
- Reaction conditions (solvents, catalysts, temperature) are critical for yield optimization, as seen in analogous pyrazine-carboxamide syntheses .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- 1H/13C NMR : To confirm regiochemistry and substituent placement, particularly for distinguishing pyrazole C-H resonances (δ 7.5–8.5 ppm) and oxan-4-yl protons (δ 3.0–4.0 ppm) .
- X-ray crystallography : SHELXL refinement (via programs like Olex2 or SHELXTL) resolves absolute configuration and hydrogen-bonding networks, essential for verifying the oxan-4-ylmethyl spatial orientation .
- HRMS/ESI-MS : Validates molecular weight and fragmentation patterns, especially for detecting trace impurities in multi-step syntheses .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Core modifications : Replace the oxan-4-yl group with other heterocycles (e.g., piperazine, morpholine) to assess steric/electronic effects on target binding .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) to the pyrazine ring to modulate pharmacokinetic properties, as demonstrated in GluN2A antagonist analogs .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., kinases, GPCRs) based on pyrazine-carboxamide scaffolds .
Q. What experimental strategies address contradictions in biological activity data across different assay systems?
- Dose-response profiling : Compare IC₅₀ values in cell-free enzymatic assays vs. cell-based systems to identify off-target effects or permeability limitations .
- Metabolic stability assays : Use liver microsomes or hepatocyte models to assess if discrepancies arise from rapid metabolism (e.g., cytochrome P450-mediated oxidation of the oxan-4-yl group) .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. How can crystallographic data resolve ambiguities in regiochemical assignments for this compound?
- High-resolution data collection : Utilize synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for distinguishing overlapping electron densities in the pyrazole-pyrazine core .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds between the oxan-4-yl and carboxamide groups) to validate supramolecular packing .
Methodological Resources
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
